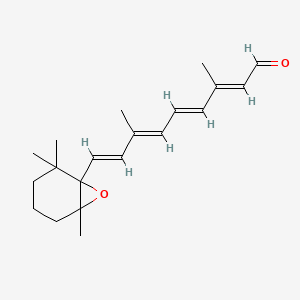
5,6-Epoxyretinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Epoxyretinal, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
5,6-Epoxyretinal exhibits biological activity comparable to its parent compounds. Research indicates that it retains similar efficacy in promoting cellular processes, particularly in the context of visual pigments and cell adhesion. For instance, studies have shown that 5,6-epoxyretinylphosphate enhances cell adhesion in mouse fibroblast cultures, indicating its potential role in cellular signaling pathways and regenerative medicine .
Synthesis and Stability
This compound can be synthesized through various chemical pathways. Its stability under different conditions has been studied extensively:
- Chemical Synthesis : The synthesis often involves the epoxidation of retinal derivatives. Techniques such as high-pressure liquid chromatography are employed to separate and analyze these compounds .
- Spectral Characteristics : The absorption maxima of this compound have been identified at specific wavelengths (e.g., 324 nm), which are crucial for understanding its behavior in biological systems .
A comparative analysis of the biological activity of this compound and its derivatives reveals significant insights into their efficacy:
| Compound | Biological Activity (% of All-trans-Retinoic Acid) |
|---|---|
| 5,6-Epoxyretinoic Acid | 0.5% |
| All-trans-Retinoic Acid | 100% |
| 5,6-Epoxyretinol | Comparable to parent retinoids |
This table illustrates that while this compound is less potent than all-trans-retinoic acid, it still retains notable biological activity .
Case Study 1: Retinoid Metabolism
Research conducted on the metabolism of retinoids in cultured cells has demonstrated that this compound can be converted into retro-retinoids under acidic conditions. This conversion is significant for understanding the metabolic pathways involved in vitamin A utilization and its derivatives in living organisms .
Case Study 2: Cell Culture Experiments
In vitro experiments using mouse fibroblast cells (3T12) showed that exposure to 5,6-epoxyretinol resulted in enhanced cellular adhesion and proliferation. These findings suggest potential therapeutic applications in wound healing and tissue regeneration .
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14-15H,7,12-13H2,1-5H3/b9-6+,14-10+,16-8+,17-11+ |
InChI-Schlüssel |
PRYIAILXIVFMGU-JVSJJYLASA-N |
Isomerische SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
Kanonische SMILES |
CC(=CC=O)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Synonyme |
5,6-epoxyretinal 5,6-epoxyretinal, (cis)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















